molecular formula C10H11Cl3NO2P B13938131 Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester CAS No. 63886-55-5

Phosphonamidic acid, P-(p-chlorophenyl)-N,N-dimethyl-, 2,2-dichlorovinyl ester

Cat. No.: B13938131
CAS No.: 63886-55-5
M. Wt: 314.5 g/mol
InChI Key: DLDDGINMXNCSJX-UHFFFAOYSA-N
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Description

P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phosphonamidic acid ester and a dichlorovinyl group, making it a versatile agent in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER typically involves a multi-step process. One common method includes the reaction of 4-chlorophenylphosphonic dichloride with N,N-dimethylamine, followed by esterification with 2,2-dichlorovinyl alcohol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters further enhances the production process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The dichlorovinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are employed under mild conditions.

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted derivatives, which are valuable intermediates in further chemical synthesis.

Scientific Research Applications

P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER involves its interaction with specific molecular targets. The compound’s dichlorovinyl group is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal biochemical pathways. This inhibition can lead to the desired biological effects, such as pest control or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-(4-CHLOROPHENYL)-N,N-DIMETHYLPHOSPHONAMIDIC ACID 2,2-DICHLOROVINYL ESTER stands out due to its dual functional groups, which provide versatility in chemical reactions and applications. Its unique structure allows for a broader range of interactions with biological targets, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

63886-55-5

Molecular Formula

C10H11Cl3NO2P

Molecular Weight

314.5 g/mol

IUPAC Name

N-[(4-chlorophenyl)-(2,2-dichloroethenoxy)phosphoryl]-N-methylmethanamine

InChI

InChI=1S/C10H11Cl3NO2P/c1-14(2)17(15,16-7-10(12)13)9-5-3-8(11)4-6-9/h3-7H,1-2H3

InChI Key

DLDDGINMXNCSJX-UHFFFAOYSA-N

Canonical SMILES

CN(C)P(=O)(C1=CC=C(C=C1)Cl)OC=C(Cl)Cl

Origin of Product

United States

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